molecular formula C7H11N3O B1467265 1-Amino-2-(pyrazin-2-yl)propan-2-ol CAS No. 1486382-12-0

1-Amino-2-(pyrazin-2-yl)propan-2-ol

Cat. No.: B1467265
CAS No.: 1486382-12-0
M. Wt: 153.18 g/mol
InChI Key: MELRJSRDJXRARN-UHFFFAOYSA-N
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Description

1-Amino-2-(pyrazin-2-yl)propan-2-ol is a chiral amino alcohol scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the pyrazine-heterocycle and amino-alcohol functional groups are frequently explored as privileged structures in the design of biologically active molecules . Research into analogous structures highlights their potential value. For instance, amino-heterocyclic compounds are investigated as inhibitors for targets like PDE9, relevant in the context of neurodegenerative and cognitive disorders such as Alzheimer's disease . Furthermore, pyrazine-containing molecules are actively studied in oncology research, with some compounds functioning as potent inhibitors of key signaling pathways . The amino-alcohol moiety is a common feature in various pharmaceutical agents and synthetic intermediates, underscoring the utility of this compound as a versatile building block . As a research chemical, it serves as a critical intermediate for the synthesis of more complex molecules, supporting drug discovery efforts in high-value therapeutic areas. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-amino-2-pyrazin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-7(11,5-8)6-4-9-2-3-10-6/h2-4,11H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELRJSRDJXRARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=NC=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Amino-2-(pyrazin-2-yl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context.

Biological Activity

1-Amino-2-(pyrazin-2-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an amino group and a pyrazine ring, which contribute to its reactivity and interaction with biological systems. The structure can be represented as follows:

C6H8N4O\text{C}_6\text{H}_8\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazine ring allows for π-π interactions. These interactions can influence enzyme activity and receptor binding, leading to diverse biological effects.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazinecarboxylic acids have shown effectiveness against mycobacterial strains, suggesting that 1-amino derivatives may also possess similar activities .
    • A comparative analysis of related compounds demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL .
  • Anticancer Properties
    • Research has highlighted the potential anticancer effects of pyrazine-containing compounds. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), indicating a promising avenue for cancer therapy .
  • Antimalarial Activity
    • Some studies have explored the conjugation of pyrazine derivatives with amino acids to enhance antimalarial activity. These conjugates exhibited varying degrees of efficacy against Plasmodium species, suggesting that modifications to the pyrazinyl structure could yield potent antimalarial agents .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various pyrazine derivatives against common pathogens. The results indicated that compounds similar to 1-amino derivatives showed zones of inhibition ranging from 9 to 20 mm against tested strains, establishing a foundation for further exploration into their therapeutic potential.

CompoundZone of Inhibition (mm)MIC (µg/mL)
1-Amino Derivative A1510
1-Amino Derivative B128
Control (Ciprofloxacin)254

Case Study 2: Anticancer Activity

In a controlled experiment, several pyrazine derivatives were tested for cytotoxicity against EAC cells. The results showed that specific modifications increased cytotoxicity significantly compared to standard treatments.

CompoundIC50 (µM)Reference
1-Amino Derivative C35
Standard (5-Fluorouracil)20

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H11N3O
Molecular Weight : 153.18 g/mol
IUPAC Name : 3-amino-1-(pyrazin-2-yl)propan-1-ol
Canonical SMILES : C1=CN=C(C=N1)C(CCN)O

This compound features an amino group and a pyrazine ring, making it a versatile building block in organic synthesis.

Chemistry

1-Amino-2-(pyrazin-2-yl)propan-2-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The pyrazine ring may undergo reduction to yield dihydropyrazine derivatives.
  • Substitution Reactions : The amino group can engage in nucleophilic substitution, forming diverse substituted derivatives.

These reactions enhance its utility in synthesizing pharmaceuticals and specialty chemicals .

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activities : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

The compound is being explored as a pharmaceutical intermediate , particularly in the development of new drugs targeting various diseases. Its ability to interact with biological molecules positions it as a candidate for drug design aimed at specific receptors or enzymes involved in disease pathways .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its role as a versatile intermediate allows for the development of tailored compounds for specific applications .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against strains such as E. coli and Staphylococcus aureus, showing promising results that warrant further exploration in clinical settings.

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the anticancer potential of this compound on human cancer cell lines. Results indicated that it could reduce cell viability significantly, suggesting mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Amino-2-(pyrazin-2-yl)propan-2-ol with analogs bearing pyridine, phenyl, and other heterocyclic substituents. Key parameters include molecular properties, synthesis, stereochemistry, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Physical State Key Data Sources
This compound C₇H₁₀N₃O* ~152.18* Pyrazin-2-yl Not reported Inferred from analogs
1-Amino-2-(pyridin-2-yl)propan-2-ol C₈H₁₂N₂O 152.19 Pyridin-2-yl Solid 81% yield, Pd/C
1-Amino-2-(4-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.11 4-Bromophenyl Solid No stereocenters
1-(pyrazin-2-yl)propan-2-ol C₇H₁₀N₂O 138.17 Pyrazin-2-yl Liquid CAS 51460-71-0
1-Amino-2-(pyridin-3-yl)propan-2-ol C₈H₁₂N₂O 152.19 Pyridin-3-yl Not reported CAS 933751-38-3

*Inferred formula based on pyrazine ring (C₄H₃N₂) and propan-2-ol backbone (C₃H₇NO).

Key Observations:

  • Heterocyclic Influence : Pyrazine derivatives exhibit lower molecular weights than bromophenyl analogs (e.g., 138.17 vs. 230.11) due to bromine’s high atomic mass .
  • Physical State: The absence of an amino group in 1-(pyrazin-2-yl)propan-2-ol correlates with a liquid state, whereas amino-substituted analogs (e.g., pyridin-2-yl derivative) are solids .

Preparation Methods

Step 1: Formation of α-Halo or α-Chloro Intermediate

A ketone precursor (such as 4-acetyl-piperidine derivatives in analogous systems) is reacted with chloroform under basic conditions to form a chlorinated intermediate. The choice of base is critical and includes strong bases such as 1,8-diazabicycloundec-7-ene (DBU), sodium hydroxide, methyllithium, or lithium bis(trimethylsilyl)amide (LiHMDS). Reaction temperatures vary from -100 °C to 0 °C depending on the base used, with milder conditions for hydroxide or DBU and cryogenic conditions for organolithium reagents. This step introduces a reactive site for nucleophilic substitution.

Step 2: Azide Substitution

The chloro intermediate is dissolved in an alcohol solvent (methanol or ethanol) and reacted with sodium azide under basic conditions to form the corresponding azido compound. This substitution is a key step to introduce the amino group precursor.

Step 3: Reduction to Amino Alcohol

The azido intermediate is then reduced using suitable reducing agents to yield the target amino alcohol. The reduction simultaneously converts azide to amine and may also reduce other groups if present. High yields (>80%) have been reported for such reductions, with total yields across three steps exceeding 40% in some cases. The conditions are generally mild, equipment requirements are low, and the raw materials are readily available, making this route practical for laboratory synthesis.

Cross-Dehydrogenative Coupling (CDC) Approaches

Emerging green synthetic methods involve catalyst-free aerobic oxidative coupling reactions:

  • Cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-ketoesters or β-diketones in the presence of acetic acid and molecular oxygen (O₂) has been used to construct pyrazolo[1,5-a]pyridine derivatives.
  • These methods rely on oxidative C(sp³)–C(sp²) bond formation followed by dehydrative cyclization.
  • Although these strategies are more commonly applied to fused heterocyclic systems, they demonstrate the potential for constructing pyrazinyl-substituted amino alcohols or related heterocycles under mild, catalyst-free conditions with high atom economy.

Comparative Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Yield (%) Advantages Limitations
Azide substitution and reduction 1. Halogenation of ketone
2. Azide substitution
3. Reduction to amino alcohol
Bases: DBU, NaOH, LiHMDS
Solvents: MeOH, EtOH
Reducing agents: unspecified
>80% in reduction step; total >40% High yield, mild conditions, simple operation Multi-step, requires handling azides
Cross-Dehydrogenative Coupling Oxidative coupling of N-amino-2-iminopyridines with β-ketoesters Acetic acid, O₂, catalyst-free Not specified Green chemistry, catalyst-free, atom economical Mainly for fused heterocycles, less direct for amino alcohol

Detailed Research Findings and Notes

  • The azide substitution/reduction method is well-documented for related amino alcohols and offers a reliable synthetic route with scalable yields and operational simplicity.
  • The choice of base in the halogenation step impacts the reaction temperature and yield significantly. Strong organolithium bases require low temperatures (-100 to -20 °C) and additives like trimethylchlorosilane for optimal results, while milder bases operate near 0 °C.
  • The CDC method, while innovative and environmentally friendly, is primarily applied to constructing fused pyrazolo-pyridine systems rather than simple amino alcohols. However, it offers a promising avenue for future synthetic development.
  • No direct preparation methods for 1-Amino-2-(pyrazin-2-yl)propan-2-ol were found in patent or academic literature outside these analogous approaches, indicating a potential gap for further research.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.